molecular formula C23H16Cl2N2O3 B15042765 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15042765
M. Wt: 439.3 g/mol
InChI Key: KMLCWFDYWHAPNF-UHFFFAOYSA-N
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Description

2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a carbazole moiety and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through a series of reactions involving chlorination and subsequent functionalization. The isoindole structure is then introduced through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The isoindole structure may also contribute to its biological activity by facilitating binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the carbazole and isoindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2

InChI Key

KMLCWFDYWHAPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O

Origin of Product

United States

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